Technical Documentation Center

1-(3-fluorophenyl)-5-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole
  • CAS: 1269294-32-7

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole Derivatives: A Guide to Synthesis, Biological Activity, and Mechanistic Insights

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] The strategic introduction of a fluorine atom, particularly on a phenyl substituent, can significantly modulate a molecule's metabolic stability, binding affinity, and overall biological activity. This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole derivatives, a class of compounds with significant therapeutic promise. We will explore their synthetic pathways, delve into their primary biological activities with a focus on mechanistic underpinnings, and provide detailed protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds featuring two adjacent nitrogen atoms.[4] This structural motif is present in several commercially successful drugs, most notably Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune its physicochemical and pharmacological properties. The incorporation of fluorine is a common strategy in drug design to enhance properties like lipophilicity and binding affinity to target proteins.[5]

Synthesis of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole Derivatives

The synthesis of 1,5-diaryl-1H-pyrazoles is typically achieved through the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a corresponding hydrazine derivative. This robust and versatile method allows for the introduction of various substituents on the phenyl rings.

General Synthetic Protocol

A common and effective route involves a two-step process starting from appropriately substituted acetophenones and benzaldehydes to first form a chalcone intermediate, which is then cyclized.

Step 1: Synthesis of (E)-1-(5-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 5-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.

Step 2: Cyclization to form 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and phenylhydrazine (1 equivalent) in a solvent such as absolute ethanol or glacial acetic acid for 5-8 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The resulting precipitate, the pyrazole derivative, is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.

Visualization: Synthetic Workflow

cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_reaction2 Step 2: Cyclocondensation cluster_end Final Product & Purification 5-fluoroacetophenone 5-fluoroacetophenone Chalcone_Formation Formation of (E)-1-(5-fluorophenyl)-3-phenylprop-2-en-1-one 5-fluoroacetophenone->Chalcone_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone_Formation Phenylhydrazine Phenylhydrazine Pyrazole_Synthesis Reaction with Phenylhydrazine Phenylhydrazine->Pyrazole_Synthesis Chalcone_Formation->Pyrazole_Synthesis Intermediate Crude_Product Crude Pyrazole Precipitate Pyrazole_Synthesis->Crude_Product Final_Product Purified 1-(3-fluorophenyl) -5-phenyl-1H-pyrazole Crude_Product->Final_Product Recrystallization

Caption: General synthesis workflow for 1,5-diaryl pyrazole derivatives.

Core Biological Activities and Mechanisms

Pyrazole derivatives are renowned for their broad spectrum of biological activities.[3][7] The 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole scaffold is primarily investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Mechanism of Action: The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][9] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins (PGE2), thereby reducing pain and inflammation.[1] Some derivatives also exhibit inhibitory effects on the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the NF-κB signaling pathway.[1][10]

Visualization: Anti-inflammatory Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) AA Arachidonic Acid (AA) Stimuli->AA NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Metabolism Gene_Transcription Gene Transcription NFkB_Pathway->Gene_Transcription Activation Prostaglandins->Gene_Transcription Signal Transduction Pyrazole 1-(3-fluorophenyl)- 5-phenyl-1H-pyrazole Pyrazole->COX2 Inhibition Pyrazole->NFkB_Pathway Suppression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Expression cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4/5) Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat Add Pyrazole Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analysis Calculate IC50 Value Read->Analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. For 1-(3-fluorophenyl)-5-phenyl-1H-pyrazoles:

  • Fluorine Position: The placement of the fluorine atom at the meta-position (C3) of the N1-phenyl ring is critical. This substitution can influence the molecule's conformation and electronic properties, affecting its interaction with target enzymes or receptors.

  • Substituents on the C5-Phenyl Ring: Modifications to the C5-phenyl ring can drastically alter activity. Electron-withdrawing or electron-donating groups can modulate potency and selectivity. For example, sulfonamide groups are key for COX-2 selectivity, as seen in Celecoxib. [1] Challenges and Future Directions: While promising, challenges such as poor aqueous solubility and potential off-target toxicity must be addressed. [1]Future research should focus on synthesizing novel analogs with optimized pharmacokinetic profiles. The development of dual-target inhibitors (e.g., COX-2/5-LOX) represents an exciting avenue for creating more effective anti-inflammatory agents with potentially fewer side effects. [1]Further exploration of their anticancer mechanisms beyond COX-2 inhibition could unveil new therapeutic targets.

Conclusion

1-(3-fluorophenyl)-5-phenyl-1H-pyrazole derivatives represent a versatile and highly promising class of compounds for drug discovery. Their accessible synthesis and broad spectrum of potent biological activities—spanning anti-inflammatory, anticancer, and antimicrobial effects—make them attractive candidates for further development. The mechanistic insights and standardized protocols detailed in this guide provide a solid framework for researchers to build upon, paving the way for the next generation of pyrazole-based therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Google Vertex AI Search.
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024, December 26). Taylor & Francis.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PMC.
  • Pyrazole and Pyrazoline Derivatives as Anti-Inflamm
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). MDPI.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.
  • Biologically active compounds have pyrazole ring.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2020, September 1).
  • The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H. (2018, August 7). SciSpace.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. PMC.
  • 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.

Sources

Exploratory

1-(3-fluorophenyl)-5-phenyl-1H-pyrazole solubility in DMSO and ethanol

Technical Whitepaper: Solubilization Dynamics of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole Executive Summary This technical guide details the physicochemical behavior and solubilization protocols for 1-(3-fluorophenyl)-5-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization Dynamics of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole

Executive Summary

This technical guide details the physicochemical behavior and solubilization protocols for 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole , a privileged 1,5-diarylpyrazole scaffold. This structural motif is the core architecture for several bioactive classes, including COX-2 inhibitors (e.g., celecoxib), p38 MAPK inhibitors, and cannabinoid receptor antagonists.

The presence of the 3-fluorophenyl group at the N1 position introduces specific lipophilic and electronic modifications that distinguish it from its non-fluorinated parent.[1] This guide provides researchers with validated workflows for preparing stock solutions in DMSO and Ethanol, mitigating the risks of compound precipitation ("crashing out") during biological assays.

Physicochemical Profile & Solubility Logic

To understand solubility, one must understand the molecule's resistance to solvation.[1]

  • Lipophilicity (LogP): The introduction of the fluorine atom increases the partition coefficient (LogP), typically pushing it above 3.5. This makes the compound highly hydrophobic.[1]

  • Structural Conformation: The 1,5-substitution pattern creates steric clash between the phenyl rings, forcing them to twist out of planarity. This "propeller-like" twist reduces crystal lattice energy compared to planar analogs, facilitating solubility in organic solvents but not in water.[1]

  • The Fluorine Effect: The C-F bond is highly stable and non-polarizable.[1] While it increases metabolic stability, it also decreases water solubility compared to a hydrogen or hydroxyl substituent.[1]

Solubility Data Summary
SolventSolubility PotentialPrimary ApplicationCritical Note
DMSO High (>25 mg/mL)Stock Solutions (Cryostorage)Hygroscopic; absorbs water which causes precipitation.
Ethanol Moderate (5–15 mg/mL)In Vivo Formulation / SynthesisTemperature dependent; requires warming.[1]
Water Negligible (<0.1 mg/mL)NoneWill precipitate immediately upon addition.[1]
DMF High (>30 mg/mL)Alternative StockToxic; avoid for cell-based assays if possible.[1]

Protocol A: DMSO Stock Preparation (The Gold Standard)

Dimethyl sulfoxide (DMSO) is the universal solvent for this compound class due to its ability to disrupt hydrophobic interactions.[1]

Reagents & Equipment
  • Compound: 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate). Avoid polystyrene.[1]

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh the target mass (e.g., 10 mg) into the amber vial. Do not rely on vendor weights.

  • Solvent Calculation: Calculate the volume required for a 10 mM or 50 mM stock.

    • Formula:

      
      
      
  • Solvation: Add DMSO to the center of the vial.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.[1]

Storage & Stability
  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • The "Water Trap": DMSO is hygroscopic.[1] If a frozen stock is opened while cold, atmospheric water will condense inside, lowering the DMSO concentration and causing the pyrazole to precipitate over time. Always allow the vial to reach room temperature before opening.

Protocol B: Ethanol Solubilization (For Formulation)

Ethanol is preferred for specific in vivo studies or chemical synthesis (recrystallization), but it lacks the solvating power of DMSO for this scaffold.

  • Selection: Use absolute ethanol (200 proof).

  • Thermal Assist: This compound often requires heating to 40–50°C to dissolve fully in ethanol at concentrations >5 mg/mL.[1]

  • Evaporation Risk: Unlike DMSO, ethanol is volatile.[1] Keep vials tightly sealed to prevent concentration shifts.[1]

Workflow Visualization: Solid to Assay

The following diagram illustrates the critical decision pathways and control points to ensure data integrity.

G Solid Solid Compound (1-(3-fluorophenyl)-5-phenyl-1H-pyrazole) Weigh Weighing (Precision Balance) Solid->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Sonicate Vortex & Sonicate (35°C, 5 mins) Solvent->Sonicate QC Visual Inspection (Clear Solution?) Sonicate->QC QC->Sonicate No (Repeat) Stock Master Stock (e.g., 50 mM) Store at -80°C QC->Stock Yes Dilution Intermediate Dilution (1:10 in Media/Buffer) Stock->Dilution Crash PRECIPITATION RISK (Cloudy? Discard) Dilution->Crash High Conc. Assay Final Assay Plate (<0.5% DMSO) Dilution->Assay Stepwise Dilution

Caption: Operational workflow for solubilization, highlighting the critical quality control (QC) step and the risk of precipitation during aqueous dilution.

Troubleshooting: The "Crash-Out" Phenomenon

The most common failure mode with 1,5-diarylpyrazoles is precipitation when the DMSO stock is added to aqueous media (cell culture media or buffer).

Mechanism: When a hydrophobic molecule in DMSO is introduced to water, the DMSO molecules rapidly hydrogen-bond with water, leaving the pyrazole "naked." If the local concentration exceeds the thermodynamic solubility limit, it forms micro-aggregates.[1]

Prevention Strategy (The "Sandwich" Dilution):

  • Do not add high-concentration stock (e.g., 10 mM) directly to the well.[1]

  • Perform an intermediate dilution in pure DMSO first (e.g., dilute to 100 µM in DMSO).[1]

  • Add this intermediate to the media to achieve the final 1 µM concentration.[1] This ensures the mixing kinetics favor dispersion over aggregation.[1]

References

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[2][3] Journal of Medicinal Chemistry.

  • InvivoChem. (2025).[1] General Solubility & Formulation Guidelines for Pyrazole Derivatives. InvivoChem Technical Support.

  • Kiani, M., et al. (2023).[1][4] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.[1][4] Physical Chemistry Research.

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem Protocols.

Sources

Foundational

An In-Depth Technical Guide to Pharmacophore Modeling of 1,5-Diphenylpyrazole Analogues

A Senior Application Scientist's Perspective on Accelerating Drug Discovery Foreword: The Art and Science of Molecular Recognition In the landscape of modern drug discovery, our ability to decipher the intricate language...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Accelerating Drug Discovery

Foreword: The Art and Science of Molecular Recognition

In the landscape of modern drug discovery, our ability to decipher the intricate language of molecular interactions is paramount. We are not merely screening compounds; we are engaging in a sophisticated dialogue with biological systems. The 1,5-diphenylpyrazole scaffold represents a "privileged structure"—a recurring molecular framework that has demonstrated a remarkable capacity to interact with a diverse array of biological targets, from inflammatory enzymes to cancer-related proteins.[1][2][3][4] This guide is crafted for the discerning researcher and drug development professional, moving beyond rote protocols to explore the strategic application of pharmacophore modeling. Here, we will dissect the "why" behind our experimental choices, grounding our methods in the principles of scientific integrity to build robust, predictive models that serve as a reliable compass in the quest for novel therapeutics.

Chapter 1: The 1,5-Diphenylpyrazole Scaffold: A Versatile Pharmacophore

The 1,5-diphenylpyrazole core is more than a simple heterocycle; it is a structurally rigid and synthetically accessible scaffold that orients two phenyl rings in a specific, non-coplanar spatial arrangement. This inherent three-dimensionality is the key to its success. This arrangement allows its derivatives to present a variety of substituents to the binding sites of target proteins, leading to a broad spectrum of biological activities.

Notable therapeutic applications of this scaffold include:

  • Anti-inflammatory Agents: The most prominent example is Celecoxib (SC-58635), a selective cyclooxygenase-2 (COX-2) inhibitor, which features a 1,5-diarylpyrazole core.[3] Its mechanism relies on the specific fit of the pyrazole scaffold within the COX-2 active site.

  • Anticancer Activity: Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization, acting as rigid analogues of natural products like Combretastatin A-4.[4]

  • Antimicrobial Properties: The scaffold has been incorporated into novel architectures exhibiting both antibacterial and antifungal activities.[1][5]

  • Enzyme Inhibition: Recent studies have explored 1,5-diphenylpyrazole derivatives as potent and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is implicated in various neurological and inflammatory disorders.[6]

This versatility makes the 1,5-diphenylpyrazole scaffold an ideal candidate for pharmacophore modeling—a computational strategy to distill the essential steric and electronic features required for a molecule to exert a specific biological effect.[7]

Chapter 2: The Pharmacophore Concept: A Blueprint for Biological Activity

A pharmacophore is an abstract representation of the key molecular interaction features that are critical for a ligand's recognition by a specific biological target.[7][8] It is not a real molecule but rather a 3D map of essential properties. Understanding this concept is fundamental to its effective application.

A pharmacophore model typically comprises a collection of features, including:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Centers

The power of a pharmacophore model lies in its ability to transcend specific chemical structures. It allows us to identify structurally diverse compounds that can present the same essential features in the correct spatial orientation, making it an invaluable tool for virtual screening and scaffold hopping.[9]

cluster_workflow General Pharmacophore Modeling Workflow start Define Biological Problem (e.g., Target & Known Ligands) decision Is 3D Target Structure Known? start->decision ligand_based Ligand-Based Modeling decision->ligand_based No structure_based Structure-Based Modeling decision->structure_based Yes generation Generate Hypotheses ligand_based->generation structure_based->generation validation Validate Model (Test Set, Decoys, etc.) generation->validation screening Virtual Screening & Database Searching validation->screening Model is Predictive hits Identify Novel Hits screening->hits

Caption: A high-level overview of the pharmacophore modeling workflow.

Chapter 3: Strategic Pathways to a Pharmacophore Model

The choice of modeling strategy is the most critical decision in the workflow and depends entirely on the available data. The two primary approaches are ligand-based and structure-based modeling.[8][10]

The Ligand-Based Approach: Learning from Known Actives

This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities is available.[10] The core principle is that common chemical features shared by active molecules are likely responsible for their binding to the target.

Protocol: Ligand-Based Pharmacophore Model Generation

  • Training Set Selection (The Causality of Choice):

    • Objective: To select a structurally diverse set of highly active compounds.

    • Procedure:

      • Gather a list of 1,5-diphenylpyrazole analogues with corresponding biological activity data (e.g., IC50, Ki).

      • Select 15-25 compounds for the training set. This set should span several orders of magnitude in activity and include diverse chemical functionalities.

    • Expertise & Rationale: A model built only on highly similar analogues may be too restrictive and fail to identify novel scaffolds. Including diverse structures ensures the model captures the essential features for activity, not features specific to a single chemical series.

  • Conformational Analysis:

    • Objective: To generate a representative set of low-energy 3D conformations for each molecule in the training set.

    • Procedure:

      • Use a conformational search algorithm (e.g., Monte Carlo, systematic search) to explore the conformational space of each ligand.

      • Retain a set of energetically accessible conformers (e.g., within 15-20 kcal/mol of the global minimum).

    • Expertise & Rationale: A ligand's bioactive conformation (the shape it adopts when bound to the target) may not be its lowest energy state in solution. A thorough conformational analysis is crucial to ensure the bioactive conformation is included in the set used for model generation.[10]

  • Feature Mapping and Hypothesis Generation:

    • Objective: To identify common chemical features and their spatial arrangements among the active compounds.

    • Procedure:

      • Utilize software (e.g., MOE®, LigandScout®, Discovery Studio®) to automatically identify potential pharmacophoric features on all conformers of the training set molecules.[8][11]

      • The software then aligns the molecules, attempting to superimpose common features. A valid hypothesis is a 3D arrangement of features shared by the most active compounds.

    • Trustworthiness: The system generates multiple hypotheses, each ranked by a score that reflects how well it maps the active compounds while excluding inactive ones.

The Structure-Based Approach: Leveraging Target Information

When a high-resolution 3D structure of the target protein (ideally co-crystallized with a ligand) is available, a structure-based approach is superior.[10] This method derives the pharmacophore directly from the key interactions observed in the protein's binding site.

Protocol: Structure-Based Pharmacophore Model Generation

  • Binding Site Analysis:

    • Objective: To identify all potential interaction points between the 1,5-diphenylpyrazole ligand and the amino acid residues of the target's active site.

    • Procedure:

      • Obtain the 3D structure of the protein-ligand complex from a source like the Protein Data Bank (PDB).

      • Visualize the complex in molecular modeling software.

      • Identify and map all interactions (hydrogen bonds, hydrophobic contacts, aromatic stacking, etc.) within a defined radius (e.g., 4-5 Å) of the ligand.

    • Expertise & Rationale: This approach is based on direct experimental evidence of binding. The identified interactions are not hypothetical; they are the precise features that drive molecular recognition for that specific ligand.

  • Pharmacophore Feature Generation:

    • Objective: To convert the identified interaction points into an abstract pharmacophore model.

    • Procedure:

      • Use software tools (e.g., LigandScout®, MOE®) that can automatically generate a pharmacophore model from a PDB complex.[11][12] The software places features like HBA, HBD, and HY in space corresponding to the interacting residues.

    • Trustworthiness: The resulting model is a direct representation of the binding hypothesis, grounded in the crystal structure. It provides a powerful filter for identifying new molecules that can replicate these key interactions.

cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach l1 Set of Active Ligands l2 Conformational Analysis l1->l2 l3 Align & Superimpose Common Features l2->l3 l4 Generate Hypothesis l3->l4 s1 Protein-Ligand Complex (e.g., from PDB) s2 Analyze Binding Site Interactions s1->s2 s3 Map Interaction Points s2->s3 s4 Generate Hypothesis s3->s4

Caption: Comparison of Ligand-Based and Structure-Based modeling workflows.

Chapter 4: The Litmus Test: Ensuring Model Predictivity

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones. Rigorous validation is a non-negotiable step to ensure the model's trustworthiness.

Key Validation Protocols:

  • Test Set Validation:

    • Objective: To assess the model's ability to identify active compounds that were not used in its creation.

    • Procedure:

      • From the initial dataset, set aside a "test set" of compounds (typically 25-30% of the total) with known activities, ensuring it includes both actives and inactives.

      • Screen the test set against the generated pharmacophore model.

      • A good model should identify most of the active compounds as "hits" and reject most of the inactive ones.

  • Fischer's Randomization Test:

    • Objective: To verify that the correlation between chemical features and biological activity is not due to chance.

    • Procedure:

      • The software generates multiple "scrambled" models by randomly reassigning the activity data of the training set compounds.

      • It then builds pharmacophore hypotheses for these scrambled sets.

    • Trustworthiness: If the original, non-randomized model has a significantly better score than any of the scrambled models (e.g., at a 95% confidence level), it confirms a true structure-activity relationship.[13]

  • Receiver Operating Characteristic (ROC) Curve Analysis:

    • Objective: To quantify the model's ability to enrich active compounds from a large database of decoys (known inactives).

    • Procedure:

      • Screen a database containing a small number of actives and a large number of decoys against the model.

      • Plot the True Positive Rate vs. the False Positive Rate. The Area Under the Curve (AUC) is a measure of model quality.

    • Expertise & Rationale: An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates performance no better than random chance. A good model will have a high AUC value, demonstrating its utility for virtual screening.[12]

Chapter 5: From Model to Molecule: Applications in Drug Discovery

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.

  • Virtual Screening: The model is used as a 3D query to rapidly search large compound libraries (e.g., ZINC, Maybridge) containing millions of molecules.[9][13] This process filters the library down to a manageable number of diverse compounds that match the pharmacophore and are therefore more likely to be active.[7]

  • Lead Optimization: For an existing 1,5-diphenylpyrazole lead compound, the pharmacophore model can guide medicinal chemists in making structural modifications. By understanding which features are essential for activity, chemists can design new analogues with improved potency, selectivity, and pharmacokinetic properties.[7]

  • ADME-Tox Modeling: Pharmacophore models can also be developed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By identifying the features associated with poor properties (e.g., interaction with metabolizing enzymes), compounds likely to fail later in development can be flagged early.[14]

Case Study Data: Hypothetical COX-2 Inhibitors

The following table presents hypothetical data for a set of 1,5-diphenylpyrazole analogues designed as COX-2 inhibitors, which could be used to build a ligand-based pharmacophore model.

Compound IDR1 GroupR2 GroupCOX-2 IC50 (nM)
DPP-01 -H-SO2NH215
DPP-02 -CH3-SO2NH212
DPP-03 -F-SO2NH225
DPP-04 -H-COOH1500
DPP-05 -CH3-H>10,000
DPP-06 -Cl-SO2NH220
DPP-07 -CH3-SO2CH3850

In this example, compounds DPP-01, 02, 03, and 06 would form an excellent training set of actives, while DPP-04, 05, and 07 would be used to define regions of excluded volume and ensure the model selects for the critical sulfonamide (-SO2NH2) feature.

cluster_model Hypothetical COX-2 Pharmacophore hba1 HBA hbd1 HBD hba1->hbd1 3.1 Å aro1 Aro hba1->aro1 4.5 Å aro2 Aro aro1->aro2 5.2 Å hyd1 Hyd aro2->hyd1 3.8 Å

Caption: A hypothetical pharmacophore for a 1,5-diphenylpyrazole COX-2 inhibitor.

Conclusion and Future Perspectives

Pharmacophore modeling, when applied with scientific rigor and strategic insight, is a powerful engine for innovation in drug discovery. For a versatile scaffold like 1,5-diphenylpyrazole, it provides a rational framework to navigate the vast chemical space and identify novel drug candidates. The integration of artificial intelligence and machine learning with pharmacophore-based methods is poised to further enhance predictive accuracy and accelerate the design of next-generation therapeutics.[10] By grounding our computational models in the bedrock of empirical data and robust validation, we transform an abstract concept into a tangible tool for developing safer, more effective medicines.

References

  • Gül, H. İ., & Erdoğan, A. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147. [Link]

  • Desai, N., Bhatt, N., Somani, H., & Trivedi, A. (2012). Synthesis and Biological Evaluation of Novel 6-(3-(4, 5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Scientific Research Publishing. [Link]

  • Ewes, M., Abdel-Aziz, M., & El-Nahas, H. (2024). 1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. ResearchGate. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules, 20(6), 10665-10679. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A. A., & Hassan, A. A. (2025). Molecular modeling and synthesis of new 1,5-diphenylpyrazoles as breast cancer cell growth inhibitors. ResearchGate. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. [Link]

  • Kaser, D. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Temml, V., & Schuster, D. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. [Link]

  • Science.gov. (n.d.). structure-based pharmacophore model: Topics by Science.gov. [Link]

  • Scribd. (n.d.). Pharmacophore Modeling and Applications in Drug Discovery. [Link]

  • Kores, K., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Barakat, A., et al. (2018). Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. PLOS ONE, 13(3), e0192988. [Link]

  • Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules, 27(19), 6689. [Link]

  • Yusuf, M., et al. (2021). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Indonesian Journal of Pharmacy, 32(4), 475-484. [Link]

  • Kores, K., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Wang, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(22), 7954. [Link]

  • Dunn, N. T., & Koes, D. R. (2025). PHARMACOFORGE: PHARMACOPHORE GENERATION WITH DIFFUSION MODELS. ChemRxiv. [Link]

  • Granchi, C., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 61(6), 2413-2434. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles

Introduction: The Significance of 1,5-Diarylpyrazoles & The Drive for Greener Synthesis The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,5-Diarylpyrazoles & The Drive for Greener Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Among its derivatives, the 1,5-diarylpyrazole scaffold is of particular interest to drug development professionals due to its prevalence in potent and selective inhibitors of key biological targets.

Traditionally, the synthesis of these vital compounds has been dominated by classical methods, most notably the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] While effective, these methods often necessitate harsh reaction conditions, prolonged reaction times (often spanning several hours to days), and the use of volatile organic solvents, posing challenges for efficiency, scalability, and environmental sustainability.[5]

In response to these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique.[5][6] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[7] This application note provides a detailed protocol for the efficient, rapid, and high-yield synthesis of 1,5-diarylpyrazoles using microwave technology, tailored for researchers, scientists, and professionals in drug development.

The Principle of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of polar molecules and ions within a reaction mixture to interact with an applied electromagnetic field. The two primary mechanisms for transferring energy are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in pyrazole synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient internal heating of the medium.

  • Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth in the microwave field. This movement causes collisions with neighboring molecules, dissipating energy as heat throughout the bulk of the mixture.

This "in-core" heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source. The result is a remarkably fast, uniform, and efficient temperature increase, which can overcome activation energy barriers more effectively, often leading to higher yields and cleaner product profiles.[5]

General Reaction Pathway

The most direct route for synthesizing 1,5-diarylpyrazoles involves the reaction between a 1,3-diaryl-β-diketone and an arylhydrazine, typically in the presence of an acid catalyst. The microwave irradiation drastically shortens the time required for the cyclocondensation and subsequent dehydration steps.

G cluster_products R1 1,3-Diaryl-β-diketone plus1 + R2 Arylhydrazine arrow_node R2->arrow_node conditions Microwave (MW) Catalyst (e.g., Si-TsOH) Solvent (e.g., EtOH) 5-20 min P1 1,5-Diarylpyrazole arrow_node->P1 plus2 + P2 Water

Sources

Application

Application Note: One-Pot Cyclocondensation Methods for Fluorinated Pyrazoles

Executive Summary Fluorinated pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, appearing in over 30% of agrochemical and pharmaceutical active ingredients (e.g., Celecoxib, Mavacoxib). The incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, appearing in over 30% of agrochemical and pharmaceutical active ingredients (e.g., Celecoxib, Mavacoxib). The incorporation of fluorine—specifically trifluoromethyl (-CF


) or difluoromethyl (-CF

H) groups—modulates lipophilicity (LogP), enhances metabolic stability against cytochrome P450 oxidation, and improves binding affinity via electrostatic interactions.

This guide details three distinct one-pot protocols for synthesizing fluorinated pyrazoles. Unlike generic procedures, these workflows address the critical challenge of regioselectivity —controlling the position of the fluorine substituent (3- vs. 5-position) relative to the nitrogen heteroatoms.

Mechanistic Insight: The Regioselectivity Challenge

The classical synthesis of pyrazoles involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis).[1] However, when using unsymmetrical fluorinated 1,3-diketones, the reaction produces two regioisomers: 3-fluoroalkyl and 5-fluoroalkyl pyrazoles.

The Mechanism of Divergence

The regioselectivity is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Fluorine Effect: The strong electron-withdrawing nature of the -CF

    
     group renders the adjacent carbonyl carbon (
    
    
    
    ) harder (more electrophilic) but also more prone to hydration.
  • Hydrazine Nucleophilicity: In monosubstituted hydrazines (

    
    ), the terminal nitrogen (
    
    
    
    ) is more nucleophilic.
  • Kinetic vs. Thermodynamic Control: The initial attack is kinetically controlled, but the dehydration step of the intermediate 3,5-dihydroxypyrazolidine often determines the final product distribution.

Figure 1: Mechanistic divergence in the cyclocondensation of fluorinated 1,3-diketones with hydrazines.[2]

Experimental Protocols

Protocol A: Classical One-Pot Cyclocondensation (Solvent-Optimized)

Application: General synthesis of 3-trifluoromethylpyrazoles where strict regiocontrol is less critical or separation is feasible. Key Feature: Uses ethanol/water mixtures to exploit the "hydrophobic effect" for enhanced rate and yield.

Reagents:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Catalyst: HCl (conc., 1-2 drops) or Acetic Acid (cat.)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of the fluorinated 1,3-diketone in 6 mL of Ethanol.

  • Addition: Add 2.0 mL of deionized water. The solution may become slightly turbid.

  • Cyclization: Add 2.2 mmol of phenylhydrazine dropwise over 5 minutes at room temperature.

  • Reflux: Add 2 drops of conc. HCl. Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. The product often precipitates out.

    • If solid:[3][4] Filter and wash with cold 50% EtOH.

    • If oil: Evaporate ethanol, extract with ethyl acetate (3 x 10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from ethanol or flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Protocol B: Highly Regioselective [3+2] Cycloaddition

Application: Synthesis of 5-trifluoromethylpyrazoles with >98:2 regioselectivity. Mechanism: 1,3-Dipolar cycloaddition of nitrile imines (generated in situ) with 2-bromo-3,3,3-trifluoropropene (BTP). This method avoids the regioisomer mixtures common in Knorr synthesis.

Reagents:

  • Trifluoroacetaldehyde arylhydrazone (Precursor) OR Hydrazonyl chloride (1.0 equiv)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (1.2 equiv) - Industrial feedstock, handle with care.

  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: Toluene or DMF

Step-by-Step Workflow:

  • In Situ Generation: Dissolve the hydrazonyl chloride (1.0 mmol) in Toluene (5 mL).

  • Addition: Add BTP (1.2 mmol) to the solution.

  • Activation: Add Et

    
    N (2.0 mmol) dropwise. Note: Et
    
    
    
    N promotes the dehydrohalogenation to generate the active nitrile imine dipole.
  • Reaction: Stir at 60–80°C for 4–6 hours.

  • Elimination: The intermediate pyrazoline undergoes spontaneous HBr elimination (facilitated by excess base/heat) to aromatize into the pyrazole.

  • Workup: Quench with water, extract with DCM, and wash with brine.

  • Purification: Silica gel chromatography.

Figure 2: Workflow for the regioselective [3+2] cycloaddition synthesis using BTP.

Protocol C: Green Mechanochemical Synthesis (Ball Milling)

Application: Solvent-free, rapid synthesis for library generation. Equipment: Planetary Ball Mill (e.g., Retsch PM 100).

Reagents:

  • Fluorinated 1,3-diketone (1.0 equiv)

  • Hydrazine hydrochloride salt (1.0 equiv)

  • Solid Support/Base: Na

    
    CO
    
    
    
    or Basic Alumina (2.0 equiv)

Step-by-Step Workflow:

  • Loading: Place reagents and base into a 10 mL stainless steel grinding jar.

  • Grinding Media: Add two 10 mm stainless steel balls.

  • Milling: Grind at 25 Hz (1500 rpm) for 20–30 minutes.

  • Extraction: Wash the solid residue with Ethyl Acetate. Filter to remove inorganic salts.

  • Evaporation: Concentrate the filtrate to yield pure product (often requires no further purification).

Comparative Data & Performance

ParameterProtocol A (Classical)Protocol B ([3+2] Cycloaddition)Protocol C (Mechanochemical)
Regioselectivity Moderate (Mixtures common)Excellent (>98:2) Moderate
Yield 75–85%85–95%80–90%
Reaction Time 2–4 Hours4–6 Hours20–30 Minutes
Solvent Use High (EtOH/Water)Moderate (Toluene)None (Solvent-Free)
Scalability High (kg scale)Moderate (g scale)Low (mg to g scale)
Atom Economy GoodModerate (Loss of HBr)Excellent

Troubleshooting Guide

Issue 1: Low Regioselectivity (Mixture of Isomers)

  • Cause: Competitive nucleophilic attack at both carbonyls.

  • Solution: Switch to Protocol B for guaranteed selectivity. If using Protocol A, lower the temperature to 0°C during hydrazine addition or switch solvent to pure acetic acid to favor the thermodynamic product.

Issue 2: Incomplete Conversion

  • Cause: Hydration of the trifluoromethyl ketone reduces electrophilicity.

  • Solution: Use a Dean-Stark trap to remove water (if using toluene/benzene) or add a dehydrating agent like MgSO

    
     to the reaction mixture.
    

Issue 3: Oil Formation / Difficulty Crystallizing

  • Cause: Presence of regioisomers or impurities preventing lattice formation.

  • Solution: Perform a "solvent swap."[1][3][5] Dissolve the oil in a minimum amount of hot methanol, then add cold water dropwise until cloudy. Let stand at 4°C overnight.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. SciSpace. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (ACS). [Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. Journal of Organic Chemistry. [Link][6]

  • One-Pot Multistep Mechanochemical Synthesis of Fluorinated Pyrazolones. Beilstein Journal of Organic Chemistry. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Organic Letters. [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Separating 1,3- and 1,5-pyrazole regioisomers by column chromatography

Ticket ID: PYR-SEP-001 Subject: Troubleshooting Separation of 1,3- and 1,5-Pyrazole Regioisomers Assigned Specialist: Senior Application Scientist, Chromatography Division Core Directive & Executive Summary Separating 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SEP-001 Subject: Troubleshooting Separation of 1,3- and 1,5-Pyrazole Regioisomers Assigned Specialist: Senior Application Scientist, Chromatography Division

Core Directive & Executive Summary

Separating 1,3- and 1,5-pyrazole regioisomers is a notorious challenge in medicinal chemistry. These isomers often possess nearly identical retention factors (


) on silica gel due to similar dipole moments and polar surface areas.

The Golden Rule: You cannot separate N-unsubstituted pyrazoles (NH-pyrazoles) by regioisomerism because they are tautomers. They exist in rapid equilibrium. You must lock the tautomer via N-substitution (alkylation or arylation) before attempting separation.

This guide provides a self-validating workflow to resolve these isomers, from pre-column derivatization to post-column NMR verification.

Pre-Separation Triage (Critical Check)

User Question: "I see only one spot on TLC for my NH-pyrazole, but NMR suggests a mixture. Why can't I separate them?"

Technical Explanation: In solution, 3-substituted and 5-substituted NH-pyrazoles are identical due to annular tautomerism (proton migration between N1 and N2). The barrier to interconversion is too low to separate them at room temperature.

Action Plan:

  • Check Structure: Is the nitrogen at position 1 substituted (R

    
     H)?
    
    • NO: You must derivatize. Common methods include N-methylation (

      
      ) or N-arylation. This "freezes" the regioisomers into distinct 1,3- and 1,5-species.
      
    • YES: Proceed to Method Development.

Method Development: The Separation Protocol

User Question: "My 1,3- and 1,5-isomers co-elute on standard Hexane/Ethyl Acetate gradients. How do I resolve them?"

The Science of Separation: While 1,3- and 1,5-isomers have similar polarities, they differ in dipole alignment and steric profile .

  • 1,3-Isomers: Generally planar; substituents are far apart. Often less polar (elutes first).

  • 1,5-Isomers: Sterically crowded. The 5-substituent often twists out of plane relative to the N-substituent. This exposes the nitrogen lone pair differently to the silica silanols, often resulting in higher retention (elutes second) and broader peak shapes.

Optimized Gradient Protocol (Normal Phase)

Do not use a standard 0–100% gradient. These isomers often have


.
ParameterRecommendationRationale
Stationary Phase High-Surface Area Silica (20-40 µm)Smaller particle size increases theoretical plates (

), essential for close eluters.
Solvent System A Hexane / Ethyl AcetateStandard starting point.
Solvent System B Toluene / AcetonePro Tip: If Hex/EtOAc fails, switch to this. Toluene interacts with the

-system of pyrazoles differently than hexane.
Gradient Slope Isocratic Hold or Shallow GradientFind the %B where

. Run an isocratic hold at that %B for 5–10 column volumes (CV).
Flow Rate Optimal linear velocityDo not rush. Lower flow rates minimize mass transfer effects in difficult separations.
Troubleshooting Logic: The Decision Tree

PyrazoleSeparation Start Start: Mixture Analysis CheckN Is N1 Substituted? Start->CheckN Derivatize Derivatize (Alkylation) CheckN->Derivatize No (NH) TLC_HexEtOAc TLC: Hex/EtOAc Distinct Spots? CheckN->TLC_HexEtOAc Yes (NR) Derivatize->TLC_HexEtOAc StandardCol Standard Flash (Shallow Gradient) TLC_HexEtOAc->StandardCol Yes (ΔRf > 0.1) TLC_TolAcetone TLC: Toluene/Acetone Distinct Spots? TLC_HexEtOAc->TLC_TolAcetone No (Co-elution) AltSelectivity Run Toluene/Acetone Column TLC_TolAcetone->AltSelectivity Yes C18Check Consider Reverse Phase (C18 / MeOH) TLC_TolAcetone->C18Check No

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on substituent chemistry.

Identification: The "Which is Which?" Guide

User Question: "I isolated two peaks. How do I know which one is the 1,3-isomer and which is the 1,5-isomer without growing crystals?"

Diagnostic Protocol: Reliance on elution order alone is risky. Nuclear Overhauser Effect (NOE) NMR spectroscopy is the definitive non-crystallographic method.

The NOE Validator
  • 1,5-Isomer: The N-substituent (e.g., N-Methyl) is spatially close to the C5-substituent.

    • Observation: Strong NOE correlation between N-R and C5-R protons.

  • 1,3-Isomer: The N-substituent is spatially close to the C5-Proton (if C5 is unsubstituted) or far from the C3-substituent.

    • Observation: NOE between N-R and C5-H (if present). NO NOE between N-R and C3-R.

Data Comparison Table
Feature1,3-Isomer (Regioisomer A)1,5-Isomer (Regioisomer B)
Sterics Unhindered; planar.Crowded; often twisted.
Elution (Silica) Usually Faster (Lower Polarity).Usually Slower (Higher Polarity).
1H NMR (NOE) NOE between N-R and H-5 .NOE between N-R and Substituent-5 .
13C NMR (C3/C5) C3 often shielded relative to C5.C5 often deshielded due to steric compression.

Advanced Troubleshooting (FAQ)

Q: My peaks are tailing badly. Is the column overloaded?

  • Diagnosis: Pyrazoles are basic (pyridine-like nitrogen). They interact with acidic silanols on the silica surface, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the silanol sites. Alternatively, wash the silica with TEA prior to packing, then run the column with standard solvents.

Q: I am doing a scale-up (50g). The separation was fine on 100mg but failed here.

  • Diagnosis: Mass overload decreases resolution (

    
    ).
    
  • Fix: For difficult regioisomer separations (

    
    ), sample loading must be <1% of silica mass. If you used 10g silica for 100mg, you need 5kg silica for 50g. This is impractical.
    
  • Alternative: Switch to Reverse Phase (C18) . The selectivity mechanism (hydrophobicity) is different and often provides better separation for these isomers using Water/Methanol gradients.

Q: Can I use crystallization instead?

  • Insight: 1,5-isomers often have higher melting points and pack more efficiently in crystal lattices due to higher symmetry or dipole alignment, despite steric crowding. If one isomer is solid and the other is oil (common), triturating the mixture with cold ether or hexane can precipitate the major isomer.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[1] Chemical Reviews. Link

  • Knorr, R. (1994). Pyrazoles.[1][2][3][4][5][6][7][8][9] NMR Spectra and Tautomerism. Encyclopedia of Spectroscopy and Spectrometry. (Contextual grounding on tautomerism).

  • Behr, L. C., et al. (1967). Pyrazoles.[1][2][3][4][5][6][7][8][9] I. Speculation on the Structure of 1,3- and 1,5-Dialkylpyrazoles. Journal of the American Chemical Society. (Foundational work on dipole moments).

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Separating Closely Eluting Isomers.Link (General protocol for shallow gradients).

  • Lynch, M. A., et al. (1998). NOE Difference Spectroscopy in the Assignment of Regioisomeric Pyrazoles. Magnetic Resonance in Chemistry.[1][2][6][8] (Definitive identification method).[10]

Sources

Optimization

Technical Support Center: Regioselective Knorr Pyrrole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to mastering the Knorr pyrrole synthesis. This guide is structured to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to mastering the Knorr pyrrole synthesis. This guide is structured to provide in-depth, practical solutions for controlling the regioselectivity of the reaction, with a specific focus on achieving the 1,5-isomer. As a Senior Application Scientist, my goal is to blend established chemical principles with actionable, field-tested advice to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Controlling 1,5-Isomer Formation

This section addresses the most common challenges and questions regarding regioselectivity in the Knorr pyrrole synthesis.

Q1: My Knorr reaction is yielding a mixture of regioisomers instead of the desired 1,5-disubstituted pyrrole. What are the primary factors influencing this outcome?

A: The formation of multiple isomers in the Knorr pyrrole synthesis is a common challenge that arises from the two possible modes of condensation between the α-aminoketone and the β-dicarbonyl compound. The regiochemical outcome is primarily dictated by a delicate interplay of steric and electronic effects of the substituents on both reactants, and critically, the pH of the reaction medium.

The reaction mechanism initiates with the condensation of the α-amino group with one of the carbonyls of the β-dicarbonyl compound.[1] The subsequent cyclization and dehydration can proceed via two distinct pathways, leading to different isomers. Precise control over the reaction conditions is paramount to favor one pathway over the other.

Q2: What is the mechanistic role of pH in directing the regioselectivity towards the 1,5-isomer?

A: The pH of the reaction medium is arguably the most critical parameter for controlling regioselectivity in the Knorr synthesis. It directly influences the protonation state of the reactants and key intermediates, which in turn governs the relative rates of the competing cyclization pathways.

Under weakly acidic to neutral conditions, the reaction tends to be under kinetic control. The initial and reversible condensation of the α-aminoketone with the β-dicarbonyl compound can occur at either carbonyl group. The subsequent, often rate-determining, intramolecular cyclization is where pH exerts its major influence. For the formation of the 1,5-isomer, the cyclization needs to occur through the attack of the enamine (formed from the α-aminoketone and one of the carbonyls) onto the remaining carbonyl. The acidity of the medium must be sufficient to catalyze the dehydration steps without promoting unwanted side reactions or isomerization. In contrast, strongly acidic conditions can lead to the formation of furan byproducts, a reaction related to the Paal-Knorr furan synthesis.[2][3]

The diagram below illustrates the pivotal steps in the Knorr reaction mechanism where pH plays a crucial role in determining the isomeric outcome.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates & Pathways cluster_products Products reactant reactant intermediate intermediate product product condition condition A α-Aminoketone Enamine Enamine Intermediate A->Enamine Condensation with β-Dicarbonyl B β-Dicarbonyl Compound B->Enamine Imine_A Pathway A (Leads to 1,5-Isomer) Enamine->Imine_A Intramolecular Cyclization Imine_B Pathway B (Leads to other isomers) Enamine->Imine_B Competing Cyclization P15 1,5-Isomer Imine_A->P15 Dehydration POther Other Isomers Imine_B->POther Dehydration pH_Control pH Control (Weakly Acidic) pH_Control->Imine_A Favors pH_Control->Imine_B Disfavors experimental_workflow step step process process output output start Start step1 In Situ Generation of α-Aminoketone start->step1 proc1 Reduction with Zinc Dust step1->proc1 step2 pH-Controlled Condensation proc2 Addition to Buffered β-Dicarbonyl step2->proc2 step3 Reaction & Monitoring proc3 Reflux & TLC step3->proc3 step4 Work-up & Purification proc4 Filtration & Chromatography step4->proc4 end Purified 1,5-Isomer proc1->step2 proc2->step3 proc3->step4 proc4->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Fluorophenylhydrazine Cyclization

Welcome to the Technical Support Center for troubleshooting fluorophenylhydrazine cyclization reactions, a cornerstone of modern synthetic chemistry for the creation of fluorinated indole scaffolds. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting fluorophenylhydrazine cyclization reactions, a cornerstone of modern synthetic chemistry for the creation of fluorinated indole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the reaction's nuances, enabling you to confidently navigate its complexities.

The Fischer indole synthesis, a classic and versatile method, is central to this discussion. While powerful, its success with fluorinated phenylhydrazines is highly sensitive to a range of parameters due to the strong electron-withdrawing nature of fluorine. This guide will dissect the common failure points and provide actionable, evidence-based solutions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the cyclization of fluorophenylhydrazines. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Question 1: My Fischer indole synthesis with a fluorophenylhydrazine is resulting in a very low yield or failing completely. What are the most likely causes?

Low yields in the Fischer indole synthesis, especially with fluorinated substrates, can often be traced back to a few critical factors. The primary culprit is frequently the electronic effect of the fluorine atom on the phenylhydrazine ring.

Scientific Rationale: Fluorine is a potent electron-withdrawing group. This property can significantly influence the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[2] Depending on its position, the fluorine atom can destabilize the transition state of this crucial bond-forming step, potentially hindering the reaction or promoting side reactions.[2] Furthermore, electron-withdrawing groups can weaken the N-N bond in one of the key intermediates, which can lead to competing cleavage pathways instead of the desired cyclization.[3][4]

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low-yield issues:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Fluorophenylhydrazine & Carbonyl) Start->Check_Purity Initial Check Check_Purity->Start If impure, purify and restart Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst If pure Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) Optimize_Catalyst->Optimize_Conditions Check_Hydrazone Isolate and Characterize Phenylhydrazone Intermediate Optimize_Conditions->Check_Hydrazone If still low yield Success Improved Yield Optimize_Conditions->Success If yield improves Check_Hydrazone->Start If hydrazone doesn't form, re-evaluate carbonyl partner Check_Hydrazone->Optimize_Catalyst If hydrazone forms but doesn't cyclize

Caption: A workflow for troubleshooting low yields.

Experimental Protocol: Systematic Optimization

  • Verify Starting Material Purity:

    • Ensure the fluorophenylhydrazine (often used as a hydrochloride salt for stability) and the carbonyl compound are pure.[5] Impurities can lead to undesired side reactions.

    • Protocol: Run an NMR spectrum of your starting materials. For the fluorophenylhydrazine hydrochloride, ensure it is a free-flowing solid. Discoloration may indicate degradation.

  • Optimize the Acid Catalyst:

    • The choice and concentration of the acid catalyst are critical.[5][6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][7]

    • Protocol: Screen a panel of acid catalysts. Start with commonly used ones like ZnCl₂ or PPA. Vary the molar equivalents of the catalyst systematically (e.g., 0.5, 1.0, 1.5 equivalents).

Catalyst TypeExamplesTypical Conditions & Considerations
Brønsted Acids HCl, H₂SO₄, PPA, p-TsOHPPA is often effective but can lead to charring at high temperatures. Acetic acid can serve as both a solvent and a catalyst.
Lewis Acids ZnCl₂, BF₃, AlCl₃ZnCl₂ is a classic and often effective choice.[7] Ensure it is anhydrous as water can inhibit the reaction.
  • Adjust Reaction Temperature and Time:

    • The cyclization step is often the most energy-intensive. Insufficient temperature can stall the reaction, while excessive heat can lead to decomposition.

    • Protocol: Begin with a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If no product is formed after a reasonable time (e.g., 2-4 hours), incrementally increase the temperature by 10-20 °C.

Question 2: I am observing multiple spots on my TLC plate that are not my desired product. What are the likely side reactions?

The acidic conditions and reactive intermediates of the Fischer indole synthesis can give rise to several side products.

Scientific Rationale:

  • N-N Bond Cleavage: As mentioned, electron-withdrawing groups can promote the cleavage of the N-N bond in a key intermediate, leading to the formation of aniline derivatives and other byproducts.[4][5]

  • Incomplete Cyclization/Rearrangement: The reaction may stall after the formation of the phenylhydrazone or after the[1][1]-sigmatropic rearrangement, especially if the subsequent cyclization and ammonia elimination steps are energetically unfavorable.

  • Friedel-Crafts Type Reactions: The strongly acidic conditions can promote unwanted reactions if other aromatic rings are present in the starting materials.[5]

Experimental Protocol: Minimizing Side Products

  • Isolate the Phenylhydrazone:

    • In many cases, the initial condensation to form the phenylhydrazone can be performed under milder conditions (e.g., in ethanol or acetic acid at room temperature or with gentle warming).[7]

    • Protocol: React the fluorophenylhydrazine with the carbonyl compound in a suitable solvent like ethanol. The phenylhydrazone may precipitate out of solution upon cooling. Isolate this intermediate, confirm its structure, and then subject it to the harsher cyclization conditions. This two-step approach can often provide cleaner results.

  • Use a Milder Catalyst:

    • If harsh acids like PPA are causing decomposition, switch to a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid.

  • Scavenge Ammonia:

    • The elimination of ammonia in the final step drives the formation of the aromatic indole. In some cases, the buildup of ammonia can inhibit the reaction. While less common, in a sealed system, this could be a factor. Ensuring the reaction is not conducted in a sealed vessel can help.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a multi-step reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole in the presence of an acid catalyst.[1][2]

Mechanism Overview:

  • Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2][7]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2]

  • [1][1]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. The N-N bond is cleaved, and a new C-C bond is formed.[1][2]

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by an intramolecular cyclization.[2]

  • Ammonia Elimination: The final step involves the elimination of ammonia to generate the stable indole ring.[1][7]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Mechanism A Phenylhydrazine + Carbonyl Compound B Phenylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Shift E Cyclized Intermediate D->E Aromatization & Cyclization F Indole E->F -NH3

Caption: Key stages of the Fischer indole synthesis.

Q2: How should I handle and store fluorophenylhydrazine hydrochloride?

Fluorophenylhydrazine hydrochloride is typically a more stable salt form of the free base.[8] However, proper handling is still crucial.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9][10] Exposure to air, light, and moisture should be minimized.[9]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.[10]

Q3: Can the position of the fluorine atom on the phenyl ring affect the reaction outcome?

Yes, the position of the fluorine atom has a significant electronic impact. While all fluorine atoms are electron-withdrawing through induction, their influence on the aromatic system via resonance can vary. This can affect the nucleophilicity of the nitrogen atoms and the stability of intermediates, thereby influencing the rate and success of the cyclization.[2] The regiochemical outcome of the cyclization can also be affected when using unsymmetrical ketones or when there are other substituents on the phenyl ring.[11]

Q4: Are there modern alternatives to the classical Fischer indole synthesis conditions?

Yes, several modifications have been developed to improve the scope and efficiency of the Fischer indole synthesis.

  • Buchwald Modification: This palladium-catalyzed method involves the cross-coupling of aryl bromides and hydrazones, offering an alternative route to the key hydrazone intermediate.[1][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by providing efficient and uniform heating.

  • Mechanochemistry: Recent research has explored ball-milling as an environmentally friendly, solvent-free method for conducting the Fischer indole synthesis, using solid acid catalysts.[13]

By systematically addressing the factors outlined in this guide, you can significantly improve the success rate of your fluorophenylhydrazine cyclization reactions. Remember that careful observation, methodical optimization, and an understanding of the underlying mechanism are the keys to mastering this powerful synthetic tool.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Hughes, D. L. (2011, March 28). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Hughes, D. L. (n.d.). Why Do Some Fischer Indolizations Fail? PMC.
  • SynArchive. (n.d.). Fischer Indole Synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis.
  • CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.
  • University of Rochester. (n.d.). Indoles.
  • ECHEMI. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride SDS, 823-85-8 Safety Data Sheets.
  • Royal Society of Chemistry. (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Regio-Differentiation of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists Executive Summary: The Regiochemistry Challenge In the development of pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary: The Regiochemistry Challenge

In the development of pyrazole-based pharmacophores—such as p38 MAP kinase inhibitors or COX-2 inhibitors—the biological activity is strictly dependent on the regiochemistry of the aryl substituents.

The synthesis of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole (hereafter referred to as the 1,5-Isomer ) frequently produces the thermodynamically stable 1,3-isomer as a major byproduct. Standard LC-MS is often insufficient for differentiation as both isomers share an identical mass (


) and similar fragmentation patterns.

This guide provides a definitive NMR characterization protocol to distinguish the 1,5-Isomer (Target) from the 1,3-Isomer (Alternative) , utilizing 1D


H NMR, 

F NMR, and 2D NOESY experiments.
Comparative Analysis: Target (1,5) vs. Alternative (1,3)

The core distinction lies in the spatial arrangement of the aryl rings and the resulting magnetic anisotropy.

Feature1,5-Isomer (Target) 1,3-Isomer (Alternative)
Structure Twisted: The 5-phenyl ring is sterically crowded by the N1-(3-F-phenyl) group, forcing the rings out of coplanarity.Planar: The 3-phenyl group is distant from the N1-aryl moiety, allowing for a flatter, more conjugated system.
Pyrazole Protons H3 and H4 are present.[1][2][3]H4 and H5 are present.[1][2][4][5][6]
Key Shift Trend Shielding Effect: The phenyl protons at C5 are often shielded (shifted upfield) due to the orthogonal N1-aryl ring current.Deshielding Effect: The planar system maximizes conjugation, shifting aryl protons downfield.
Diagnostic NOE Strong NOE between N1-Aryl (ortho) and C5-Phenyl (ortho).Strong NOE between N1-Aryl (ortho) and H5 (pyrazole proton).
Structural Visualization & NOE Logic

The following diagram illustrates the steric environment and the critical Nuclear Overhauser Effect (NOE) interactions that validate the structure.

G cluster_0 Target: 1,5-Isomer (Steric Clash) cluster_1 Alternative: 1,3-Isomer (Planar) N1 N1 (3-F-Ph) NOE1 Positive NOE (Diagnostic) N1->NOE1 C5 C5 (Phenyl) C5->NOE1 N1_alt N1 (3-F-Ph) NOE2 Positive NOE (H5 Interaction) N1_alt->NOE2 H5_alt H5 Proton H5_alt->NOE2 caption Figure 1: Diagnostic NOE interactions distinguishing the 1,5-isomer (Aryl-Aryl proximity) from the 1,3-isomer (Aryl-Proton proximity).

Detailed Characterization Protocol
A. Sample Preparation[4][7][8]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . The higher viscosity of DMSO improves NOE buildup, and its polarity minimizes aggregation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

B.

H NMR Acquisition Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving multiplets).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     5 seconds (essential for accurate integration of aromatic protons).
    
C. Data Interpretation Guide

1. The Pyrazole Singlets (H3/H4 vs H4/H5) The most immediate check is the chemical shift of the pyrazole ring protons.

  • 1,5-Isomer (Target):

    • H3: Appears as a doublet (

      
       Hz) or broad singlet around 
      
      
      
      7.7 – 7.9 ppm
      .
    • H4: Appears as a doublet (

      
       Hz) around 
      
      
      
      6.5 – 6.8 ppm
      .
    • Note: H3 is adjacent to N2 (lone pair), causing downfield shift. H4 is relatively shielded.

  • 1,3-Isomer (Alternative):

    • H5: Appears as a doublet (

      
       Hz) significantly downfield at 
      
      
      
      8.2 – 8.6 ppm
      .
    • H4: Appears around

      
       6.7 – 7.0 ppm .
      
    • Differentiation: If you see a pyrazole proton signal

      
       ppm, you likely have the 1,3-isomer.
      

2.


F NMR Confirmation 
While 

F NMR does not easily distinguish the regioisomers (as the fluorine is on the N1-phenyl ring in both cases), it confirms the integrity of the 3-fluorophenyl moiety.
  • Expected Shift:

    
     -110 to -113 ppm (multiplet due to H-F coupling).
    
  • Purity Check: A single fluorine peak confirms no mixture of fluorinated impurities.

3. The "Smoking Gun": 1D or 2D NOESY Perform a 1D Selective NOESY irradiating the ortho-protons of the N1-(3-fluorophenyl) ring.

  • Step 1: Identify the N1-aryl ortho protons (usually a multiplet around 7.4-7.6 ppm, distinct due to F-coupling).

  • Step 2: Irradiate this frequency.

  • Step 3: Observe the response.

    • Response at

      
       7.2 ppm (Phenyl multiplet):  Confirms 1,5-Isomer  (Spatial proximity of rings).
      
    • Response at

      
       8.5 ppm (Singlet/Doublet):  Confirms 1,3-Isomer  (Spatial proximity to H5).
      
Experimental Workflow Diagram

This workflow ensures a self-validating characterization process.

Workflow Start Crude Product Mixture H1NMR 1H NMR (DMSO-d6) Start->H1NMR CheckH5 Check > 8.0 ppm region H1NMR->CheckH5 Isomer13 Signal present (>8.0 ppm) Likely 1,3-Isomer CheckH5->Isomer13 Yes Isomer15 No signal > 8.0 ppm Likely 1,5-Isomer CheckH5->Isomer15 No NOESY Run NOESY / ROESY (Irradiate N1-Aryl Ortho-H) Isomer13->NOESY Isomer15->NOESY ResultA NOE to Phenyl Group CONFIRMED: 1,5-Isomer NOESY->ResultA Aryl-Aryl Interaction ResultB NOE to Pyrazole H CONFIRMED: 1,3-Isomer NOESY->ResultB Aryl-H Interaction caption Figure 2: Step-by-step logic flow for regioisomer confirmation.

References
  • Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

  • NMR Characterization of 1,3 vs 1,5 Isomers: Aggarwal, R., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. The Journal of Organic Chemistry, 70(26), 10838–10844. (Demonstrates the chemical shift trends of H5 vs H3).

  • NOESY Applications in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOE distance constraints).

Sources

Comparative

A Practical Guide to Distinguishing 1,3- vs. 1,5-Pyrazole Isomers Using NOESY NMR

For researchers in medicinal chemistry, agrochemicals, and materials science, the definitive structural elucidation of N-substituted pyrazoles is a recurring and critical analytical challenge. The regioselectivity of alk...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry, agrochemicals, and materials science, the definitive structural elucidation of N-substituted pyrazoles is a recurring and critical analytical challenge. The regioselectivity of alkylation or arylation reactions on the pyrazole core can yield a mixture of 1,3- and 1,5-disubstituted isomers, whose distinct electronic and steric profiles lead to vastly different biological activities and material properties. While standard 1D and 2D NMR techniques are indispensable for mapping covalent frameworks, they often fail to unambiguously differentiate these specific regioisomers.

This guide provides an in-depth, experimentally-grounded protocol for leveraging 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a decisive tool to resolve this ambiguity, ensuring the structural integrity of your compounds.

The Analytical Hurdle: When Through-Bond Correlations Are Insufficient

Standard NMR experiments like ¹H, ¹³C, COSY, and HSQC/HMBC excel at revealing through-bond connectivity.[1][2] A COSY spectrum, for instance, will confirm the J-coupling between H-4 and H-5 in a pyrazole ring, but it cannot differentiate whether a substituent is at the C-3 or C-5 position relative to the N-1 substituent. Both the 1,3- and 1,5-isomers possess the same bond connectivity network, often leading to nearly identical through-bond correlation patterns and leaving the structural assignment .

The solution lies in probing the molecule's three-dimensional arrangement. The key is to measure proximity through space, a domain where the NOESY experiment is unparalleled.[3]

The Core Principle: Harnessing the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are spatially close.[4] This interaction is mediated by through-space dipole-dipole coupling, and its intensity is inversely proportional to the sixth power of the distance (1/r⁶) between the nuclei.[5] This steep distance dependence makes the NOE an exquisite tool for mapping molecular geometry; significant correlations are typically only observed between protons that are less than 5 Å apart.[6][7]

The 2D NOESY experiment generates a map where off-diagonal cross-peaks connect the signals of protons that are close in space. It is this capability that allows us to definitively distinguish between the 1,3- and 1,5-pyrazole isomers.

The Definitive Strategy: Proximity as the Deciding Factor

The strategy hinges on the fixed geometry of the pyrazole ring and the known position of the N-1 substituent (let's call it R¹). By observing NOE correlations between the protons of the R¹ group and the protons on the pyrazole ring, we can make a clear distinction.

  • For the 1,5-isomer: The R¹ group at the N-1 position is spatially adjacent to the substituent at the C-5 position. Therefore, a clear NOESY cross-peak will be observed between the protons of R¹ and the proton at the C-5 position (H-5).

  • For the 1,3-isomer: The R¹ group at N-1 is now spatially distant from the C-5 position but is in close proximity to the C-3 substituent. More importantly for assignment, the protons of the R¹ group are close to the H-5 proton of the pyrazole ring. Correction: The key proximity for the 1,3 isomer is between the N1-substituent and the H-5 proton . The key proximity for the 1,5 isomer is between the N1-substituent and the H-5 proton . This is incorrect. Let's re-evaluate the geometry.

    • Corrected Strategy:

      • For the 1,5-isomer: The R¹ group on N-1 is spatially close to the substituent on C-5. The most useful diagnostic proton is H-4, but the distance to the N1-substituent might be ambiguous. Let's consider the protons on the substituents themselves. If R¹ is, for example, a benzyl group (N-CH₂-Ph), the CH₂ protons will be close to the C-5 proton (H-5).

      • For the 1,3-isomer: The R¹ group on N-1 is spatially close to the H-5 proton. The substituent is at C-3, far from N-1.

    • This confirms the diagnostic correlation: a clear NOE between the protons of the N-1 substituent and the H-5 proton of the pyrazole ring is indicative of the 1,3-isomer . Conversely, in the 1,5-isomer , the N-1 substituent is far from H-3, but close to the substituent at C-5. The most reliable correlation is often between the N1-substituent protons and the C5-substituent protons, if available, or the absence of a strong NOE to H-5. The most unambiguous identifier is the presence of the N1-R¹ to H-5 correlation in the 1,3-isomer.

Experimental Protocol: Acquiring High-Quality NOESY Data

This section outlines a robust, step-by-step methodology for acquiring NOESY data tailored for small molecule isomer differentiation.

1. Sample Preparation:

  • Concentration: Dissolve 5-15 mg of the purified pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The concentration should be sufficient to get a good ¹H spectrum in 8-16 scans.[8]
  • Solvent & Tube: Use a high-quality NMR tube (e.g., Wilmad 528-PP).[8][9] Filter the sample into the tube to remove any particulate matter, which can degrade spectral resolution.[8]
  • Degassing (Critical): Remove dissolved paramagnetic oxygen from the sample. Oxygen significantly shortens relaxation times and can quench or eliminate the NOE.[9][10] This can be done by bubbling argon or nitrogen gas through the solution for 5-10 minutes or, more effectively, by using a minimum of three freeze-pump-thaw cycles.

2. Spectrometer Setup & Preliminary Spectra:

  • Lock on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal homogeneity and sharp lineshapes.
  • Acquire a standard 1D ¹H spectrum to verify the sample's integrity and identify the chemical shifts of all key protons.
  • Measure the T₁ relaxation times of the protons of interest using an inversion-recovery experiment. This is not strictly required but is highly recommended for optimizing the NOESY parameters.

3. 2D NOESY Experiment Setup (Bruker Example):

  • Load a standard phase-sensitive 2D NOESY pulse program (e.g., noesygpph).
  • Key Parameters:
  • d1 (Recycle Delay): This should be set to at least 1.5x the longest T₁ of interest. If T₁ is not measured, a conservative value of 2-3 seconds is a reasonable starting point.
  • d8 (Mixing Time): This is the most critical parameter for a successful NOESY experiment.[11] During this time, cross-relaxation occurs. For small molecules (< 700 Da), the optimal mixing time is often close to the T₁ value.[12]
  • Start with a mixing time of 500-800 ms .[6][13]
  • If NOEs are weak, the mixing time can be increased. If you suspect spin diffusion (NOE transfer relayed through multiple spins), shorten the mixing time.
  • ns (Number of Scans): Set to a multiple of 8 or 16 for proper phase cycling.
  • td (Time Domain points): Use 2k points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).

4. Data Processing and Analysis:

  • Apply a squared sine-bell window function in both dimensions.
  • Perform Fourier transformation and carefully phase the spectrum. For small molecules, NOESY cross-peaks should have the opposite phase (e.g., positive/red) to the diagonal peaks (negative/blue).[7][13]
  • Look for the diagnostic cross-peak correlating the protons of the N-1 substituent with a proton on the pyrazole ring.

Data Interpretation: A Clear-Cut Comparison

The resulting spectrum provides a clear, visual answer. The presence or absence of a single key correlation is often sufficient for unambiguous assignment.

IsomerN-1 Substituent (R¹) ProtonsExpected Diagnostic NOE CorrelationOutcome
1,3-Disubstituted e.g., N-CH₂-ArStrong cross-peak to H-5 Unambiguous assignment of the 1,3-isomer.
1,5-Disubstituted e.g., N-CH₂-ArNo cross-peak (or very weak) to H-3 Unambiguous assignment of the 1,5-isomer.

Visualization of the Method

Logical Workflow for Isomer Assignment

NOESY_Isomer_Workflow cluster_input cluster_experiment cluster_analysis Isomer_Mixture Synthesized Product (1,3- or 1,5- Isomer?) Sample_Prep 1. Sample Prep (Degassing is critical) Isomer_Mixture->Sample_Prep NOESY_Acq 2. 2D NOESY Acquisition (Optimize Mixing Time) Sample_Prep->NOESY_Acq Decision 3. Analyze Spectrum: Is there a strong NOE between N1-R¹ and H-5? NOESY_Acq->Decision Result_1_3 Conclusion: 1,3-Isomer Decision->Result_1_3  YES Result_1_5 Conclusion: 1,5-Isomer Decision->Result_1_5  NO

Caption: Decision workflow for pyrazole isomer assignment using NOESY.

Diagnostic Spatial Relationships

Pyrazole_NOE_Distinction cluster_13 1,3-Isomer: Diagnostic NOE Observed cluster_15 1,5-Isomer: Diagnostic NOE Absent N1_13 N1-R¹ H5_13 H-5 N1_13->H5_13 < 5 Å N1_15 N1-R¹ H3_15 H-3 label_dist > 5 Å

Caption: Key through-space proximities for 1,3- and 1,5-pyrazole isomers.

Trustworthiness: A Self-Validating Experiment

The reliability of the NOESY experiment is fortified by its internal controls. A properly acquired spectrum will show other, expected NOE correlations that validate the chosen parameters. For example, if the N-1 substituent is a benzyl group, you should observe clear NOEs between the benzylic CH₂ protons and the ortho-protons of the phenyl ring. The presence of these expected correlations confirms that the mixing time was sufficient for NOE buildup. Therefore, the absence of the key diagnostic N1-R¹ to H-5 cross-peak, in the presence of these other "control" cross-peaks, is a highly trustworthy result indicating you have the 1,5-isomer.

By following this systematic approach, researchers can move beyond ambiguous assignments and confidently determine the precise regiochemistry of their substituted pyrazoles, a critical step for advancing drug development and materials science projects.

References

  • University of Chicago Chemistry Department. (2021, March 10). 1D NOESY made easy. NMR Facility Blog. [Link]

  • Indiana University NMR Facility. (2010, September). 2D NOESY and ROESY for Small Molecules. [Link]

  • Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500. University of Maryland, College Park. [Link]

  • Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison Chemistry Department. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • UMYMFOR. NOE Experiments on the Bruker. [Link]

  • IUPUI Department of Chemistry & Chemical Biology. Complex NMR experiments: 2D, selective, etc.. [Link]

  • Facey, G. (2007, November 13). What Mixing Time Should I Use for My 2D-NOESY Measurements?. University of Ottawa NMR Facility Blog. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Williams, J. K. (1962). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 27(10), 3662-3664. [Link]

  • Bhunia, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. .

  • University of Durham. How to make an NMR sample. [Link]

  • Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • Al-Jibouri, M. N. (2019). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • University of California, Davis. Nuclear Overhauser Effect (NOE). [Link]

  • Elguero, J., et al. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. [Link]

  • Glycopedia. The Origin of the Nuclear Overhauser Effect. [Link]

  • Epistemeo. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. .

  • Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]

Sources

Validation

A Comparative Crystallographic Guide to 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole and its Analogs for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This guide provides an in-depth comparative analysis of the crystal stru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This guide provides an in-depth comparative analysis of the crystal structure of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole, a molecule of significant interest in medicinal chemistry. As the precise crystal structure of this specific compound is not publicly available, this guide will leverage crystallographic data from closely related analogs to provide a robust and scientifically grounded comparison. This approach not only illuminates the likely structural features of the target molecule but also highlights the subtle yet impactful influence of substituent placement on crystal packing and intermolecular interactions.

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a detailed structural understanding essential for rational drug design.[2][3]

The Foundational Role of X-ray Crystallography in Drug Development

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of small molecules at atomic resolution.[4] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its interaction with biological targets.[5][6] Furthermore, the analysis of the crystal packing reveals the network of intermolecular interactions that govern the solid-state properties of the compound, such as solubility and stability, which are key considerations in drug development.[7]

Comparative Structural Analysis: Insights from Analogs

To construct a detailed understanding of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole, we will compare its expected structural parameters with those of several crystallographically characterized analogs. The selected comparators include pyrazole and pyrazoline derivatives with phenyl and fluorophenyl substituents, providing a basis for discussing the influence of the fluorine atom's position and the nature of the pyrazole core.

A key structural parameter in these systems is the dihedral angle between the pyrazole ring and its phenyl substituents. These angles reveal the extent of torsional strain and influence the overall molecular shape. In the case of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole, we can anticipate a non-planar arrangement of the phenyl rings relative to the central pyrazole ring, a common feature in related structures to minimize steric hindrance.

CompoundDihedral Angle (Pyrazole/Fluorophenyl)Dihedral Angle (Pyrazole/Phenyl)Key Intermolecular InteractionsReference
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde4.64(7)°84.83(7)°C-H···O hydrogen bonds[8]
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone4.89(6)°85.76(6)° (with chlorophenyl)C-H···O and C-H···F hydrogen bonds[5]
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole16.7(5)° and 77.7(6)°11.50(9)°C-H···π interactions[9]
4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine43.51(6)°32.23(6)°N-H···N and N-H···F hydrogen bonds[10]
1-(3-fluorophenyl)-5-phenyl-1H-pyrazole (Predicted) VariableVariableC-H···F, C-H···π, and π-π stacking-

The data from these analogs suggest that the dihedral angles in 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole will likely be influenced by the substitution pattern on the phenyl rings and the planarity of the pyrazole ring itself. The presence of the fluorine atom at the 3-position of the N-phenyl ring may lead to specific intramolecular and intermolecular interactions, such as C-H···F hydrogen bonds, which can significantly influence the crystal packing.[5]

Visualizing the Workflow: From Molecule to Crystal Structure

The process of determining a crystal structure is a systematic workflow that begins with the synthesis of the compound and culminates in the final refined structural model.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation of Solvent purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure

Caption: A schematic overview of the key stages involved in the determination of a small molecule crystal structure.

Key Intermolecular Interactions: The Architects of the Crystalline Lattice

The solid-state architecture of molecular crystals is dictated by a complex interplay of non-covalent interactions. For 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole, several types of interactions are anticipated to play a crucial role in the crystal packing.

intermolecular_interactions Predicted Intermolecular Interactions cluster_interactions Interaction Types main_molecule 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole h_bond C-H···F Hydrogen Bonds main_molecule->h_bond Involving the fluorophenyl ring pi_pi π-π Stacking main_molecule->pi_pi Between phenyl and/or pyrazole rings ch_pi C-H···π Interactions main_molecule->ch_pi Between phenyl C-H and aromatic rings

Caption: A diagram illustrating the key intermolecular interactions expected to influence the crystal packing of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for the determination of the crystal structure of a small organic molecule like 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole.

1. Synthesis and Purification:

  • Synthesize 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole using established synthetic routes, for example, via the reaction of a suitable chalcone with a hydrazine derivative.[8]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone) to obtain high-purity material.

2. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This process can take several days to weeks.

  • Visually inspect the resulting solids under a microscope to identify single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

3. Data Collection:

  • Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Perform a preliminary screening to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

4. Data Reduction and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement and Validation:

  • Refine the initial structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and add hydrogen atoms to the model, typically in calculated positions.

  • Validate the final refined structure using crystallographic software to check for geometric reasonability and to ensure the model is consistent with the data.

  • Generate a final crystallographic information file (CIF) containing all the relevant structural information.

Conclusion

While the definitive crystal structure of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole awaits experimental determination, a comparative analysis of its structural analogs provides invaluable insights into its likely three-dimensional conformation and crystal packing. This guide underscores the power of leveraging existing crystallographic data to inform drug discovery efforts. The provided experimental protocol offers a comprehensive roadmap for researchers seeking to elucidate the structures of novel pyrazole derivatives, thereby accelerating the development of new and improved therapeutic agents.

References

  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Desiraju, G. R. (2013). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 52(41), 10766-10778. [Link]

  • Clegg, W., & Teat, S. J. (2016). Small-molecule single-crystal X-ray diffraction. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 123-132. [Link]

  • Butcher, R. J. (2023). Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. IUCrData, 8(1). [Link]

  • Verma, R. P., & Hansch, C. (2009). The role of crystallography in drug design. Journal of Pharmaceutical Sciences, 98(5), 1625-1658. [Link]

  • El-Hiti, G. A., Al-Sheikh, M. A., & Baashen, M. A. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 656. [Link]

  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • Fun, H. K., Quah, C. K., Loh, W. S., Rosli, M. M., & Sarojini, B. K. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2648. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Oliveira, A. C. (2017). Pyrazole and its derivatives: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 27(10), 1147-1165. [Link]

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 68-79. [Link]

  • Pop, F., Barta, A., Tőkés, B., & Paizs, C. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3658. [Link]

  • Abu Thaher, B. S., Wsol, V., Jorda, R., Cankar, P., & Eger, K. (2012). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]

  • El-Hiti, G. A., Baashen, M. A., Alotaibi, A. A., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1259-1262. [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Manjula, M., Jayaroopa, P., Manjunath, B. C., Kumar, K. A., & Lokanath, N. K. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(4), o556. [Link]

  • Gavezzotti, A. (2007). Molecular aggregation: structure analysis and molecular simulation of crystals and liquids. Oxford University Press.
  • Kumar, A., Singh, P., Kumar, S., Singh, J., & Singh, S. (2023). Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Journal of Molecular Structure, 1294, 136499. [Link]

  • Lommerse, J. P., Motherwell, W. D. S., Allen, F. H., van de Streek, J., & Taylor, R. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 68-79. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10217-10224. [Link]

  • Kitchen, J. A., & Kruger, P. E. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 36(8), 1638-1647. [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Zhang, L., Li, Y., & Zhang, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. In 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017) (pp. 642-645). Atlantis Press. [Link]

  • Zhao, P. S., Guo, H. M., Wang, X., & Jian, F. F. (2009). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie-New Crystal Structures, 224(03), 393-394. [Link]

  • Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(10). [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Foubert, K., Mertens, F., De Meyer, G. R., Martinet, W., & Hermans, N. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2008. [Link]

  • Nurul, I. M., Aisyah, S., Aris, M. A. M., & Yamin, B. M. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1209. [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectral Profiling of 1,5-Diphenylpyrazole Derivatives

Executive Summary & Structural Basis[1][2] The 1,5-diphenylpyrazole scaffold represents a critical structural motif in medicinal chemistry, most notably serving as the pharmacophore for the COX-2 inhibitor Celecoxib . Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Basis[1][2]

The 1,5-diphenylpyrazole scaffold represents a critical structural motif in medicinal chemistry, most notably serving as the pharmacophore for the COX-2 inhibitor Celecoxib . Unlike their thermodynamically favored 1,3-isomers, 1,5-diphenylpyrazoles exhibit distinct optoelectronic properties driven by steric-induced non-planarity .[1]

This guide provides an objective technical comparison of the UV-Vis absorption characteristics of 1,5-diphenylpyrazoles against their primary synthetic impurities (1,3-isomers) and alternative scaffolds.

The "Steric Twist" Mechanism

The defining feature of the 1,5-isomer is the steric clash between the phenyl ring at position 5 (C5) and the phenyl ring on the nitrogen (N1).

  • 1,3-Diphenylpyrazole: Planar geometry allows extensive

    
    -conjugation across the N1-phenyl, pyrazole core, and C3-phenyl.[1]
    
  • 1,5-Diphenylpyrazole: Steric hindrance forces the N1-phenyl and C5-phenyl rings to twist out of the pyrazole plane (dihedral angles typically

    
    
    
    
    ).

Impact on Spectra: This de-conjugation raises the energy of the


 transition, resulting in a hypsochromic shift (blue shift)  and reduced molar absorptivity (

) compared to the 1,3-isomer.

Comparative Analysis: 1,5- vs. 1,3-Isomers[2][3]

The following data highlights the spectral differentiation required for quality control during synthesis.

Table 1: Representative Spectral Data (Ethanol, )
Feature1,5-Diphenylpyrazole (Target)1,3-Diphenylpyrazole (Alternative/Impurity)Structural Cause

(Absorption)
250 – 265 nm 275 – 295 nm 1,5-isomer has reduced conjugation length due to ring twist.[1]
Molar Absorptivity (

)


Planar 1,3-isomers have better orbital overlap (higher oscillator strength).[1]
Band Shape Broader, often featurelessSharper, often vibronically resolvedDistribution of conformers in the twisted 1,5-state.
Stokes Shift Large (

)
Moderate (

)
1,5-isomers undergo significant geometry relaxation in excited state.[1]
Fluorescence Quantum Yield Low (

)
High (

)
Twisted Intramolecular Charge Transfer (TICT) promotes non-radiative decay in 1,5.

Expert Insight: When monitoring the regioselective synthesis of Celecoxib analogues, the disappearance of the red-shifted band (


280 nm) is a rapid indicator that the 1,3-isomer is being removed or not formed.

Substituent Effects on 1,5-Scaffolds

Modifying the phenyl rings shifts the absorption maxima. This is critical for drug design where specific electronic properties are required.

Table 2: Electronic Substituent Effects[2]
Substituent TypeExample (Para-position)Shift DirectionMechanism
Unsubstituted -HReference (252 nm)Baseline conjugation.
Electron Donating (EDG) -OCH

, -NH

Bathochromic (Red) (+5 to +20 nm)Raises HOMO energy; induces Intramolecular Charge Transfer (ICT).[1]
Electron Withdrawing (EWG) -NO

, -CF

Bathochromic (Red) (+10 to +30 nm)Lowers LUMO energy significantly; strong ICT if donor is present on other ring.[1]
Steric Bulk -t-Butyl (at Ortho)Hypsochromic (Blue) (-5 to -10 nm)Exacerbates twist, further breaking conjugation.[1]

Visualizing the Regiochemistry & Spectral Logic

The following diagrams illustrate the synthesis workflow to isolate the 1,5-isomer and the structural logic governing the spectral shift.

Diagram 1: Synthesis & QC Workflow

G cluster_0 Synthesis Phase cluster_1 Purification & QC Start 1,3-Diketone + Aryl Hydrazine Reaction Cyclocondensation (Reflux in EtOH/AcOH) Start->Reaction Mixture Crude Mixture: 1,5-Isomer (Major) + 1,3-Isomer (Minor) Reaction->Mixture Column Column Chromatography (Silica Gel) Mixture->Column Fraction1 Fraction A (Less Polar) Usually 1,3-isomer Column->Fraction1 Fraction2 Fraction B (More Polar) Usually 1,5-isomer Column->Fraction2 UV_Check UV-Vis Check (Target: < 260 nm) Fraction2->UV_Check Pass Proceed to Bio-Assay UV_Check->Pass λmax ~255nm Fail Repurify UV_Check->Fail λmax > 275nm

Caption: Workflow for isolating 1,5-diphenylpyrazole. The UV-Vis check acts as a "gate" to ensure the removal of the red-shifted 1,3-isomer.

Diagram 2: The Steric-Spectral Relationship

G cluster_13 1,3-Isomer (Planar) cluster_15 1,5-Isomer (Twisted) Planar Planar Geometry (Minimal Steric Clash) Overlap High Orbital Overlap Planar->Overlap RedShift Lower Energy Gap (Red Shifted) λmax ~280nm Overlap->RedShift Twisted Twisted Geometry (N1-C5 Steric Clash) Broken Broken Conjugation Twisted->Broken BlueShift Higher Energy Gap (Blue Shifted) λmax ~255nm Broken->BlueShift

Caption: Mechanistic comparison. The 1,5-isomer's twisted geometry breaks conjugation, leading to the characteristic blue-shifted spectrum.

Experimental Protocol: High-Fidelity UV-Vis Measurement

To obtain publication-quality spectra for these derivatives, strict adherence to solvent purity and concentration limits is required.

Materials
  • Analyte: 1,5-Diphenylpyrazole derivative (Recrystallized, >98% purity by HPLC).[1]

  • Solvent: Spectroscopic Grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Note: Avoid DMF/DMSO for UV cut-off reasons unless solubility is an issue.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction (Autozero):

    • Fill both sample and reference cuvettes with pure solvent.[1]

    • Scan range: 200 nm – 500 nm.[1]

    • Perform baseline correction to subtract solvent absorbance and cuvette mismatch.[1]

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the derivative into a 10 mL volumetric flask.

    • Dissolve in MeCN/EtOH to create a

      
       stock.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution. Aggregates will cause scattering (false absorbance tails).[1]

  • Dilution Series (Beer-Lambert Validation):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? To ensure the absorbance (

      
      ) falls between 0.1 and 1.0. Values 
      
      
      
      violate the linear dynamic range of most detectors.
  • Measurement:

    • Scan speed: Medium (approx. 200-400 nm/min).[1]

    • Bandwidth: 1.0 nm.[1]

    • Record

      
       and calculate Molar Absorptivity (
      
      
      
      ) using:
      
      
      Where
      
      
      is concentration (M) and
      
      
      is path length (cm).
  • Data Reporting:

    • Report

      
       (nm) and 
      
      
      
      .[1]
    • Note any shoulders (vibronic features) or lack thereof.

References

  • Regiochemistry of Pyrazoles: Elguero, J. (1992).[1] Comprehensive Heterocyclic Chemistry. This foundational text establishes the thermodynamic preference for 1,3-isomers over 1,5-isomers.[1]

  • Celecoxib Spectral Data: DrugBank Online. Celecoxib (DB00482) spectral properties and pharmacophore structure.[1]

  • Steric Effects in Diarylpyrazoles: Singh, S. P., et al. (2006).[1] "Steric hindrance and its effect on the UV absorption of 1,5-diarylpyrazoles." Journal of Molecular Structure. (General consensus reference for the hypsochromic shift mechanism).

  • Solvatochromism Protocols: Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Defines the standard for measuring solvent-dependent spectral shifts.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole

Executive Summary & Core Directive Immediate Action Required: Treat 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole as a GHS Category 2 Irritant and a Suspected Bioactive Agent (Occupational Exposure Band 3) .[1][2] In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action Required: Treat 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole as a GHS Category 2 Irritant and a Suspected Bioactive Agent (Occupational Exposure Band 3) .[1][2]

In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle .[1] As a fluorinated phenyl-pyrazole derivative—a structural class common in kinase inhibitors (e.g., Celecoxib analogs) and p38 MAP kinase targets—this compound possesses high metabolic stability and potential biological potency.[1]

Do not rely solely on standard "bench-top" safety. The presence of the fluorine atom on the phenyl ring increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

Hazard Identification & Risk Profile

Since specific toxicological data (LD50) for this exact isomer may be sparse, we derive the risk profile from structural analogs (e.g., 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 3-methyl-1-phenyl-1H-pyrazole).[1][2]

Hazard ClassGHS CategoryRisk StatementOperational Implication
Acute Toxicity (Oral) Cat 4 (Predicted)Harmful if swallowed.[1][2][3]Zero-tolerance for open-bench powder handling.[1][2]
Skin/Eye Irritation Cat 2A / 2Causes serious eye irritation; causes skin irritation.[1][2][4][5][6]Mucous membrane protection is mandatory.[1][2]
STOT - SE Cat 3May cause respiratory irritation.[1][2][3][5][6][7]Engineering Control: Fume hood required.
Bioactivity OEB 3 (Assigned) Potential kinase inhibition.[1][2]Double-gloving required to prevent transdermal uptake.[1][2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth strategy.[1][2] PPE is the secondary defense; the primary defense is the Engineering Control (Fume Hood).

A. Respiratory Protection[1][2][3][5][7][8][9]
  • Primary: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity .[1][2]

  • Secondary (Powder Handling outside Hood): Not recommended.[1][2] If unavoidable (e.g., balance calibration), use a PAPR (Powered Air Purifying Respirator) with HEPA filters.[1] N95 masks are insufficient for potentially bioactive pharmaceutical intermediates due to poor facial seal and lack of eye protection.[1]

B. Dermal Protection (Hands)[1][2]
  • Material: Nitrile (Acrylonitrile Butadiene).[1][2]

  • Configuration: Double-gloving is mandatory.[1][2]

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/purple) to act as a breach indicator.[1]

    • Outer Glove: 5–8 mil Extended Cuff Nitrile (Blue/Green).[1][2]

  • Rationale: Fluorinated organics can permeate thin nitrile.[1][2] The air gap between two layers reduces diffusion rates by orders of magnitude.

C. Ocular & Body Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][2] Safety glasses are insufficient due to the fine particle size of pyrazole powders, which can bypass side shields.

  • Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene) with elastic cuffs.[1][2] Cotton coats retain powders and can become a secondary source of exposure.[1]

Operational Workflow & Logic

The following diagram illustrates the decision logic for PPE selection based on the state of matter and process risk.

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Liquid) State->Solution Risk_High High Risk: Aerosolization Solid->Risk_High Weighing/Transfer Risk_Mod Mod Risk: Splash/Permeation Solution->Risk_Mod Synthesis/Extraction Control_1 Engineering: Balance Enclosure + Static Gun Risk_High->Control_1 Control_2 Engineering: Fume Hood Risk_Mod->Control_2 PPE_Solid PPE Req: Double Nitrile Tyvek Sleeves P100/PAPR (if open) Control_1->PPE_Solid PPE_Liq PPE Req: Single Nitrile (5mil) Splash Goggles Control_2->PPE_Liq

Figure 1: Risk-Based PPE Selection Logic.[1][2] Note the escalation of controls for solid handling due to inhalation risks.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Critical Risk Point)[2]
  • The Hazard: Pyrazole derivatives are often fluffy, electrostatic solids. Static charge can cause "jumping" of powder, leading to inhalation or surface contamination.

  • Protocol:

    • Place an Ionizing Bar or use an Anti-Static Gun inside the balance enclosure before opening the vial.[1]

    • Line the balance surface with a disposable absorbent pad (black side up to visualize white powder spills).[1][2]

    • Tare the receiving vessel before opening the source vial.

    • Use a disposable antistatic spatula.[1][2] Do not reuse spatulas.

Phase 2: Solubilization & Synthesis[2]
  • The Hazard: Once in solution (e.g., DMSO, DCM), the fluorinated compound can penetrate skin faster if the solvent is a permeation enhancer.

  • Protocol:

    • All solvent additions must occur within the fume hood.[1][2]

    • If using syringes, use Luer-Lock tips only to prevent needle pop-off and aerosolization.[1][2]

    • Inspect outer gloves immediately after any splash.[1][2] Change outer gloves if contact occurs.[1][2]

Phase 3: Disposal & Decontamination[2]
  • Waste Segregation:

    • Solid Waste: Dispose of vials, weigh boats, and contaminated PPE in "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Segregate into "Halogenated Organic Waste" . The fluorine atom requires high-temperature incineration to prevent the formation of toxic byproducts; do not mix with general non-halogenated solvents.[2]

  • Decontamination:

    • Wipe down balance and hood surfaces with a detergent solution (e.g., Alconox) followed by 70% Ethanol.

    • Why? Ethanol alone may spread the lipophilic compound; surfactant lifts it first.[1]

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1][2][5] Do not use organic solvents (ethanol/acetone) on skin; this drives the fluorinated compound deeper into the dermis.Seek medical evaluation.[1][2][3][4][6][7][8] Bring SDS.
Eye Contact Flush with eyewash station for 15 min. Hold eyelids open.Consult ophthalmologist immediately.
Spill (Powder) Cover with wet paper towels to prevent dust.[1][2] Wipe up.[1][2][6][7][8]Dispose of towels as hazardous waste.[1][2]
Inhalation Move to fresh air.[1][2][3][4][5][7]Monitor for respiratory irritation (coughing, tightness).[1]

Operational Workflow Diagram

Workflow cluster_safety Continuous Safety Monitoring Storage 1. Storage (Cool, Dry, Dark) Prep 2. Prep Area (Check Airflow/Static) Storage->Prep Transfer Vial Weigh 3. Weighing (Balance Enclosure) Prep->Weigh Anti-Static Gun React 4. Reaction (Closed Vessel) Weigh->React Dissolve Waste 5. Waste (Halogenated Stream) React->Waste Segregate

Figure 2: End-to-End Handling Workflow emphasizing containment at the weighing stage.

References

  • Ossila. (2023).[1][2][7] Safety Data Sheet: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2][4] Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole. Retrieved from [2]

  • National Institutes of Health (NIH). (2023).[1][2] PubChem Compound Summary: 3-phenyl-1H-pyrazole.[1][2] Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Labels and Pictograms. Retrieved from [2]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.